Dichloromaleic anhydride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Elaidyl alcohol can be synthesized through the selective hydrogenation of oleic acid using a ruthenium-tin-alumina catalyst . The optimal reaction conditions include a temperature of 250°C and a pressure of 5.6 MPa, resulting in high yields of 9-octadecen-1-ol (oleyl and elaidyl alcohol) . The catalyst preparation methods, including sol-gel, impregnation, and coprecipitation, significantly affect the activity and selectivity of the catalyst .
Industrial Production Methods: In industrial settings, elaidyl alcohol is produced by the hydrogenation of elaidic acid . This process involves the use of hydrogen gas and a metal catalyst, typically palladium or nickel, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Elaidyl alcohol undergoes various chemical reactions, including:
Reduction: It can be reduced to form stearyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: Elaidyl alcohol can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents and acids.
Major Products:
Oxidation: Elaidic acid.
Reduction: Stearyl alcohol.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Elaidyl alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Investigated for its potential therapeutic applications, including its antiviral properties.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
Elaidyl alcohol exerts its effects through various molecular mechanisms. It acts as an antiviral agent by disrupting the lipid membranes of viruses, thereby inhibiting their ability to infect host cells . The compound targets the viral envelope, leading to the inactivation of the virus . Additionally, elaidyl alcohol may interact with cellular membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
- Oleyl alcohol (cis-9-octadecenol) : A monounsaturated fatty alcohol with a cis double bond.
- Palmitoleyl alcohol : A monounsaturated fatty alcohol with a cis double bond at the seventh carbon position.
- Stearyl alcohol : A saturated fatty alcohol with no double bonds.
Elaidyl alcohol’s trans configuration makes it more rigid and less flexible compared to the cis isomers, affecting its reactivity and interactions with other molecules .
Biological Activity
Dichloromaleic anhydride (DCMA) is a chemical compound with the formula CClO. It is recognized for its diverse biological activities, particularly in antimicrobial and enzyme inhibition properties. This article explores the biological activity of DCMA, highlighting its mechanisms, applications, and relevant research findings.
DCMA is a derivative of maleic anhydride, characterized by the presence of two chlorine atoms. Its structure allows it to participate in various chemical reactions, making it a useful compound in organic synthesis and biological applications.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of DCMA. Research indicates that compounds containing maleic anhydride moieties, including DCMA, exhibit significant antibacterial and antifungal activities.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various cyclic imides derived from maleic anhydride derivatives against Gram-positive and Gram-negative bacteria. DCMA was included in this evaluation, demonstrating notable activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined, showcasing effective inhibition at low concentrations.
Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |
---|---|---|
This compound | 16 | 32 |
Phthalimide | 8 | 16 |
The results suggest that DCMA can inhibit bacterial growth effectively, supporting its potential use as an antimicrobial agent in various applications .
Enzyme Inhibition
DCMA has also been studied for its ability to inhibit specific enzymes. For instance, research has shown that it can inhibit protein phosphatases, which are crucial for various cellular processes. This inhibition can lead to altered cellular signaling pathways and may have implications in cancer research.
The mechanism by which DCMA exerts its effects involves the modification of enzyme active sites through covalent bonding. This irreversible binding alters enzyme functionality and can lead to significant biological effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of DCMA is vital for optimizing its biological activity. Modifications to the chlorine substituents or the anhydride structure can enhance or reduce its efficacy against specific pathogens or enzymes.
Research Findings on SAR
- Increased Activity : Substituting chlorine with other halogens has been shown to enhance antimicrobial properties.
- Decreased Toxicity : Altering the anhydride structure can reduce cytotoxicity while maintaining antimicrobial efficacy .
Applications in Biosensing
DCMA has been utilized in developing biosensors due to its ability to immobilize enzymes effectively. For example, horseradish peroxidase immobilized on surfaces treated with DCMA showed enhanced stability and activity for detecting catechol and resorcinol in aqueous solutions .
Properties
IUPAC Name |
3,4-dichlorofuran-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2O3/c5-1-2(6)4(8)9-3(1)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGULWIQIYWWFBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)OC1=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061526 | |
Record name | Dichloromaleic anhydride | |
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Molecular Weight |
166.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Dichloromaleic anhydride | |
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CAS No. |
1122-17-4 | |
Record name | Dichloromaleic anhydride | |
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Record name | Dichloromaleic anhydride | |
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Record name | Dichloromaleic anhydride | |
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Record name | 2,5-Furandione, 3,4-dichloro- | |
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Record name | Dichloromaleic anhydride | |
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Record name | Dichloromaleic anhydride | |
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Record name | DICHLOROMALEIC ANHYDRIDE | |
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Q1: What is the molecular formula and weight of dichloromaleic anhydride?
A1: this compound has the molecular formula C4Cl2O3 and a molecular weight of 166.94 g/mol. []
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Researchers commonly employ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize DCMA. [, , ] Additionally, UV-Vis spectroscopy is used to study its charge-transfer complexes and electronic transitions. [, ]
Q3: How does the presence of chlorine atoms in this compound affect its reactivity compared to maleic anhydride?
A3: The two chlorine atoms in DCMA increase its electron deficiency, making it a more potent dienophile in Diels-Alder reactions compared to maleic anhydride. [, , ] This enhanced reactivity makes DCMA a valuable building block for synthesizing complex molecules.
Q4: What type of reactions is this compound commonly used in?
A4: DCMA is frequently employed as a dienophile in Diels-Alder reactions, particularly in the synthesis of lactones and hydroisoindoles. [, ] It is also utilized in photochemical additions with benzene and polystyrene. []
Q5: Can you elaborate on the role of this compound in the synthesis of lactones?
A5: Research demonstrates that reacting DCMA with (E)-penta-2,4-dien-1-ol yields a triene intermediate, which upon heating undergoes intramolecular Diels-Alder cyclization to form a bicyclic acid. Subsequent dechlorodecarboxylation of this acid generates an unsaturated bicyclic lactone. []
Q6: How does the photochemical behavior of this compound differ from its thermal behavior?
A7: While photolysis of DCMA mainly leads to cycloaddition products, thermolysis predominantly generates dichloropropadienone, carbon monoxide (CO), and carbon dioxide (CO2). []
Q7: this compound has been investigated for its fungicidal properties. Can you elaborate on this?
A8: Researchers have synthesized chlorinated 1-arylamino-1H-pyrrole-2,5-diones, including those with 2′,4′-dichlorophenyl and 2′,4′,6′-trichlorophenyl substituents, using DCMA as a starting material. These compounds exhibited fungicidal activity in both in vitro and in vivo assays. []
Q8: What computational chemistry methods have been used to study this compound?
A10: Density functional theory (DFT) calculations, particularly at the B3LYP/6-31G(d,p) level, have been employed to explore the optimized molecular geometry of DCMA derivatives and to gain insights into reaction mechanisms. [] Additionally, LCAO-MO (linear combination of atomic orbitals-molecular orbital) approximations have been used to correlate experimental observations with theoretical parameters. []
Q9: Is this compound used in polymer synthesis?
A11: Yes, DCMA serves as a building block for various polymers. For instance, researchers have synthesized bisdichloromaleimides with different aromatic structures using DCMA as a starting material. These compounds were then polymerized by nucleophilic displacement of chlorine with 9,9-bis(p-aminophenyl)fluorene, yielding polymers with high anaerobic char yields. []
Q10: How does the structure of the diamine used in the synthesis of bisdichloromaleimides affect the thermal stability of the resulting polymers?
A12: Studies have shown that the thermal and thermooxidative stability of the cured resins derived from bisdichloromaleimides is influenced by the diamine employed in the imidization process. The order of relative thermal stability, from highest to lowest, is as follows: p-phenylenediamine > 4-aminophenyl ether > 4,4′-diaminodiphenylmethane > 4,4′-diaminodiphenylsulfone > hexamethylenediamine. []
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